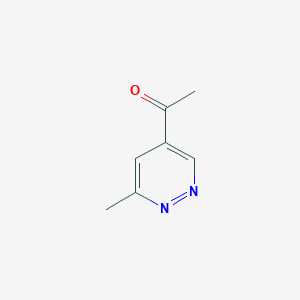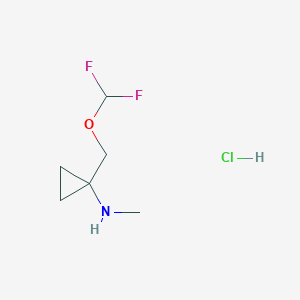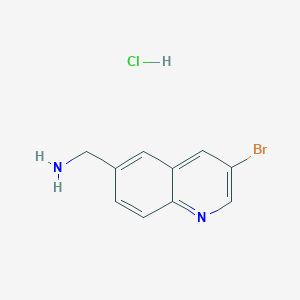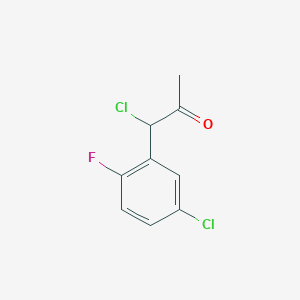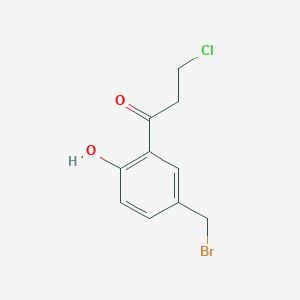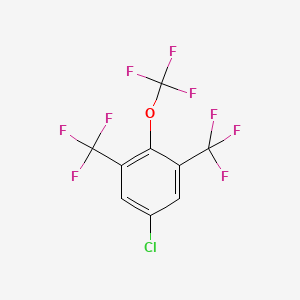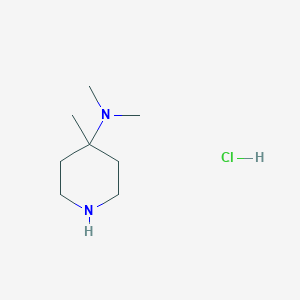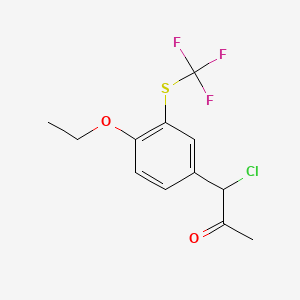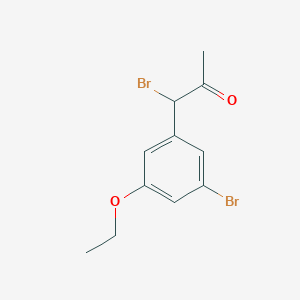
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is an organobromine compound with the molecular formula C11H12Br2O2 It is a derivative of propanone, featuring bromine and ethoxy substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of 3-ethoxyphenylpropan-2-one. The typical synthetic route includes:
Bromination: The starting material, 3-ethoxyphenylpropan-2-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. This step introduces bromine atoms to the phenyl ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Reduction: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one involves its interaction with biological targets through its bromine and carbonyl functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but lacks the ethoxy substituent.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure with methyl groups instead of ethoxy and bromine substituents.
Uniqueness
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is unique due to the presence of both bromine and ethoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents provides distinct chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C11H12Br2O2 |
|---|---|
Molekulargewicht |
336.02 g/mol |
IUPAC-Name |
1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
ZUVMQNLKKKKCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





